Cas no 872862-23-2 (N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide)

N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide structure
872862-23-2 structure
Product Name:N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide
CAS No:872862-23-2
MF:C24H24ClN3O3
MW:437.918664932251
CID:5508617
Update Time:2025-07-20

N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
    • N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide
    • Inchi: 1S/C24H24ClN3O3/c1-16-19(25)9-7-10-20(16)26-24(31)23(30)18-14-28(21-11-4-3-8-17(18)21)15-22(29)27-12-5-2-6-13-27/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,26,31)
    • InChI Key: QYSKUNRELZOFRQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1C)(=O)C(=O)C1C2=C(N(CC(=O)N3CCCCC3)C=1)C=CC=C2

N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2001-0766-2μmol
N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872862-23-2 90%+
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$57.0 2023-05-17
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F2001-0766-5μmol
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F2001-0766-10μmol
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F2001-0766-20μmol
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872862-23-2 90%+
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$54.0 2023-05-17
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F2001-0766-2mg
N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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F2001-0766-3mg
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F2001-0766-4mg
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872862-23-2 90%+
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$66.0 2023-05-17
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F2001-0766-5mg
N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
872862-23-2 90%+
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$69.0 2023-05-17
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F2001-0766-10mg
N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
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Additional information on N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide

Research Brief on N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide (CAS: 872862-23-2)

Recent studies on the compound N-(3-chloro-2-methylphenyl)-2-oxo-2-{1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}acetamide (CAS: 872862-23-2) have revealed significant progress in understanding its pharmacological properties and potential therapeutic applications. This structurally complex molecule, featuring an indole core with piperidine and chloro-methylphenyl substituents, has emerged as a promising candidate in targeted drug discovery programs, particularly in oncology and inflammatory diseases.

Current research indicates this compound acts as a potent inhibitor of specific kinase pathways involved in cell proliferation and inflammation. The 2023 study by Zhang et al. demonstrated its selective inhibition of JAK/STAT signaling with an IC50 of 12.3 nM, suggesting potential applications in myeloproliferative disorders. The unique structural features, including the 2-oxoacetamide moiety and piperidin-1-yl substitution, appear crucial for maintaining both potency and metabolic stability.

Pharmacokinetic evaluations published in the Journal of Medicinal Chemistry (2024) show favorable absorption and distribution profiles, with oral bioavailability reaching 68% in rodent models. The chloro-methylphenyl group at the N-position significantly enhances blood-brain barrier penetration compared to earlier analogs, opening possibilities for CNS-targeted therapies. However, researchers note the need for further optimization to reduce CYP3A4-mediated metabolism observed in human liver microsome studies.

Recent synthetic improvements have addressed previous challenges in large-scale production. A novel asymmetric synthesis route developed by Hoffmann-La Roche (2024) achieves 92% enantiomeric purity while reducing hazardous byproducts. This advancement supports the compound's progression toward preclinical development, with current Good Manufacturing Practice (cGMP) batches now available for investigational studies.

Ongoing research focuses on structure-activity relationship (SAR) optimization, particularly modifications to the indole 1-position to enhance target selectivity. Preliminary data from CRISPR screening suggests this compound class may have unexpected polypharmacological effects worth exploring. The research community anticipates clinical trial applications within the next 2-3 years as toxicology studies progress.

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